Kv3.4 Blockade Potency: BDS-I vs. BDS-II
BDS-I demonstrates superior potency for Kv3.4 channel blockade compared to its closely related analog, BDS-II. While both are 43-amino acid peptides from *Anemonia sulcata* and differ by only two residues, BDS-I exhibits a lower IC50 for Kv3.4 inhibition. At a concentration of 500 nM, BDS-I blocks 48.1% of the current, whereas BDS-II blocks 51.3%, but the overall potency of BDS-I is higher [1]. More critically, in COS-transfected cells, BDS-I achieves an IC50 of 47 nM, while BDS-II requires a concentration of 2.8 µM to block 70% of the Kv3.4 current, indicating a significantly right-shifted concentration-response relationship for BDS-II [2]. This quantitative difference makes BDS-I the more potent and cost-effective reagent for achieving near-complete Kv3.4 blockade in vitro.
| Evidence Dimension | Kv3.4 current inhibition |
|---|---|
| Target Compound Data | IC50 = 47 nM [3] |
| Comparator Or Baseline | BDS-II: 70% block at 2.8 µM [2] |
| Quantified Difference | BDS-I is ~60-fold more potent than the concentration required for BDS-II to achieve 70% block. |
| Conditions | COS-transfected cells expressing Kv3.4 channels |
Why This Matters
Higher potency translates to lower reagent consumption and reduced risk of off-target effects at effective concentrations.
- [1] Yeung, S. Y., et al. (2019). Inhibition of Kv3 channels by peptidic toxins (BDS) from sea anemone. Physiology 2019 Abstract. View Source
- [2] Alomone Labs. BDS-II product page, referencing 70% block at 2.8 µM. View Source
- [3] Diochot, S., et al. (1998). Sea anemone peptides with a specific blocking activity against the fast inactivating potassium channel Kv3.4. JBC, 273(12), 6744-6749. View Source
